

Chitinovorin C: A Technical Guide to its Discovery and Isolation

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Compound of Interest

Compound Name: Chitinovorin C

Cat. No.: B1198997

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This document provides a comprehensive overview of the discovery and isolation of **Chitinovorin C**, a novel β -lactam antibiotic. The following sections detail the producing organism, fermentation and isolation procedures, and the physicochemical and biological properties of this compound, with a focus on presenting clear, actionable data and methodologies for research and development purposes.

Discovery

Chitinovorin C, along with its congeners Chitinovorins A and B, was first discovered as a product of the bacterial strain *Flavobacterium* sp. PA-3051. This discovery was the result of a screening program aimed at identifying new β -lactam antibiotics from bacterial sources. The producing organism is a Gram-negative, aerobic, non-spore-forming rod that is motile by peritrichous flagella.

Fermentation and Production

The production of **Chitinovorin C** is achieved through submerged fermentation of *Flavobacterium* sp. PA-3051.

Fermentation Protocol

A seed culture is initiated by inoculating a suitable medium with the producing strain and incubating until sufficient growth is achieved. This seed culture is then used to inoculate a

production medium. The fermentation is carried out under controlled conditions of aeration, agitation, and temperature to optimize the yield of the antibiotic.

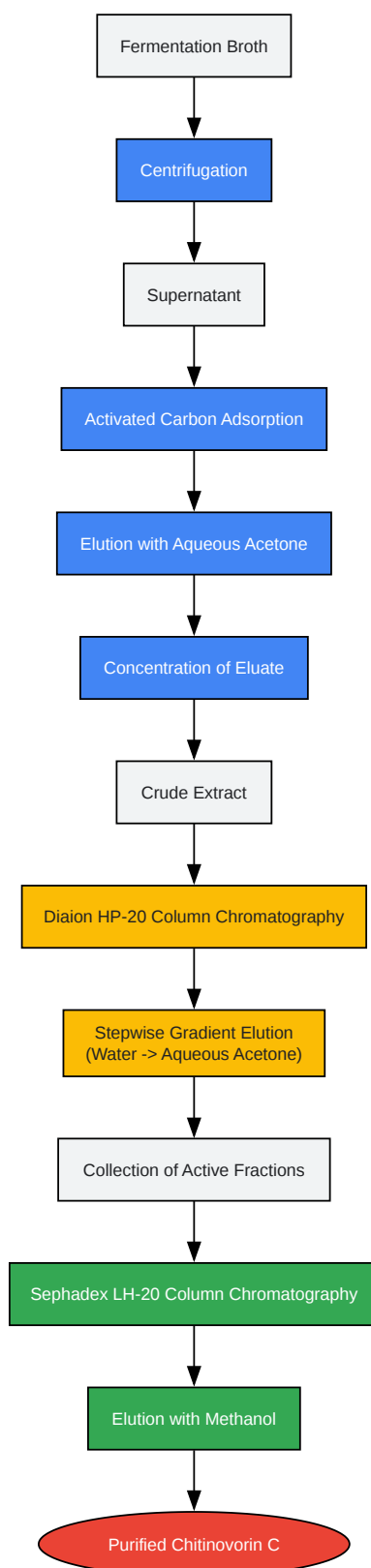
Table 1: Fermentation Parameters

| Parameter | Value |
|------------------------|---|
| Producing Organism | Flavobacterium sp. PA-3051 |
| Incubation Temperature | 28 °C |
| Fermentation Time | 48 - 72 hours |
| Aeration | 1 volume of air per volume of medium per minute (vvm) |
| Agitation | 300 - 400 rpm |

Isolation and Purification

Chitinovorin C is isolated from the fermentation broth through a multi-step purification process designed to separate it from other metabolites and the related Chitinovorins A and B.

Experimental Workflow for Isolation and Purification



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Figure 1: Isolation and Purification Workflow for **Chitinovorin C**.

Detailed Isolation Protocol

- **Cell Removal:** The fermentation broth is centrifuged to remove the bacterial cells.
- **Initial Extraction:** The resulting supernatant is subjected to adsorption chromatography on a column packed with activated carbon.
- **Elution:** The column is washed with water, and the active compounds are subsequently eluted with aqueous acetone.
- **Concentration:** The eluate containing the crude antibiotic mixture is concentrated under reduced pressure.
- **Primary Chromatographic Separation:** The concentrated crude extract is applied to a column of Diaion HP-20 resin. The column is washed with water, and the Chitinovorins are eluted using a stepwise gradient of increasing acetone concentration in water. Fractions are collected and tested for biological activity.
- **Final Purification:** The fractions containing **Chitinovorin C** are pooled, concentrated, and further purified by gel filtration chromatography on a Sephadex LH-20 column, using methanol as the eluent. This step yields purified **Chitinovorin C**.

Physicochemical Properties

Chitinovorin C is a white, amorphous powder. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of **Chitinovorin C**

| Property | Value |
|--|---|
| Molecular Formula | C ₁₇ H ₂₀ N ₄ O ₈ S |
| Molecular Weight | 452.43 g/mol |
| UV λ _{max} (H ₂ O) | 260 nm |
| Solubility | Soluble in water and methanol; Insoluble in acetone, ethyl acetate, and chloroform. |
| Appearance | White amorphous powder |

Structure

The structure of **Chitinovorin C** was elucidated through spectroscopic analysis, including UV, IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as mass spectrometry. It is a cephalosporin-type β-lactam antibiotic.

Biological Activity

Chitinovorin C exhibits antibacterial activity, primarily against Gram-negative bacteria. Its mechanism of action, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.

Antibacterial Spectrum

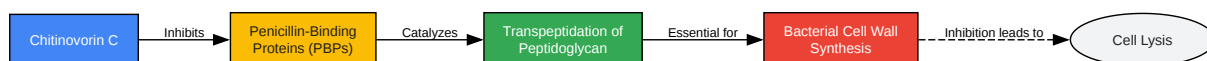
The minimum inhibitory concentrations (MICs) of **Chitinovorin C** against a range of bacterial species are presented below.

Table 3: Minimum Inhibitory Concentration (MIC) of **Chitinovorin C**

| Bacterial Strain | MIC (µg/mL) |
|------------------------|-------------|
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 25 |
| Proteus vulgaris | 6.25 |
| Serratia marcescens | 50 |
| Pseudomonas aeruginosa | >100 |
| Staphylococcus aureus | >100 |

Signaling Pathway Inhibition

As a β -lactam antibiotic, **Chitinovorin C** targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis in the bacterial cell wall.



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Figure 2: Mechanism of Action of **Chitinovorin C**.

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